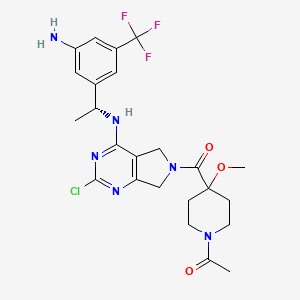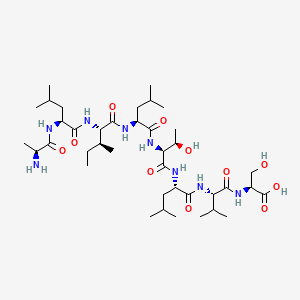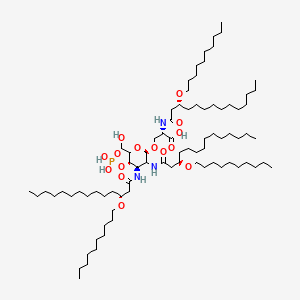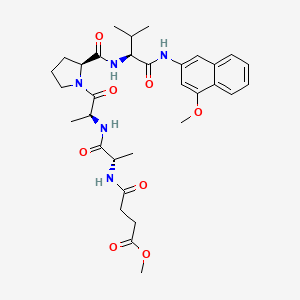
Antibiofilm agent-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiofilm agent-6 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in medical and industrial settings. This compound has emerged as a promising solution to combat biofilm-associated infections and contamination.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Step 1 Preparation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts or reagents, to produce Intermediate B.
Step 3 Final Synthesis of this compound: - Intermediate B undergoes a final reaction, which may include purification steps such as crystallization or chromatography, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, efficient use of raw materials, and implementation of quality control measures to ensure the consistency and purity of the final product. Techniques such as batch processing or continuous flow reactors may be employed to achieve high yields and cost-effectiveness.
化学反应分析
Types of Reactions
Antibiofilm agent-6 can undergo various chemical reactions, including:
Oxidation: - The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: - Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: - Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antimicrobial properties, while substitution reactions can produce analogs with modified biofilm-inhibiting capabilities.
科学研究应用
Antibiofilm agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilms in various environments, including medical devices and industrial surfaces.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in water treatment, food processing, and other industries to prevent biofilm formation and contamination.
作用机制
The mechanism of action of Antibiofilm agent-6 involves multiple pathways:
Interference with Quorum Sensing: The compound disrupts the communication between microbial cells, preventing the formation and maintenance of biofilms.
Disruption of Extracellular Polymeric Substance: this compound breaks down the matrix that encases the biofilm, making the microorganisms more susceptible to antimicrobial treatments.
Inhibition of Adhesion: The compound prevents the initial attachment of microorganisms to surfaces, thereby inhibiting biofilm formation.
相似化合物的比较
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm-disrupting properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms compared to Antibiofilm agent-6.
Antibiofilm agent-3: Requires higher concentrations to achieve similar effects.
Uniqueness of this compound
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and effectiveness at lower concentrations. These properties make it a versatile and valuable compound in both research and practical applications.
属性
分子式 |
C15H12FN3O3 |
|---|---|
分子量 |
301.27 g/mol |
IUPAC 名称 |
N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |
InChI 键 |
BPENQBUXUJMKGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)

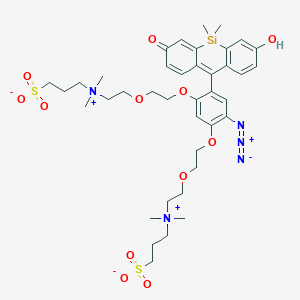
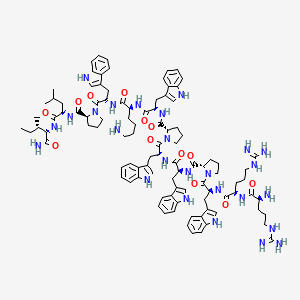
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
